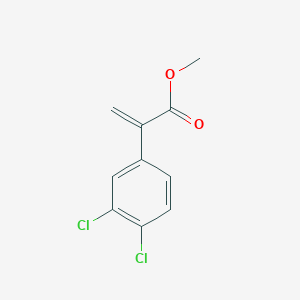
Methyl 2-(3,4-dichlorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(3,4-dichlorophenyl)acrylate” is a chemical compound with the molecular formula C10H8Cl2O2 and a molecular weight of 231.08 . It is used for research purposes .
Synthesis Analysis
The synthesis of (meth)acrylates, including “Methyl 2-(3,4-dichlorophenyl)acrylate”, involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethyl amine . This process results in excellent conversions of alcohols to their corresponding esters . The synthesis of a serial new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups has also been described .Molecular Structure Analysis
The molecular structure of “Methyl 2-(3,4-dichlorophenyl)acrylate” can be elucidated using techniques such as single-crystal X-ray diffraction, NMR, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving (meth)acrylates, including “Methyl 2-(3,4-dichlorophenyl)acrylate”, are characterized by the reactivity of the vinyl group, which is susceptible to polymerization . This leads to the formation of polymers with high molecular weight .Physical And Chemical Properties Analysis
“Methyl 2-(3,4-dichlorophenyl)acrylate” is characterized by its molecular weight and formula . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.科学的研究の応用
Synthesis of Reactive Polymers
Methyl 2-(3,4-dichlorophenyl)acrylate: is utilized in the synthesis of reactive polymers. These polymers are often used as polymeric reagents or supports in biochemical and chemical applications. The compound can serve as a precursor for functional esters, which are essential in creating polymers with chemically reactive functional groups .
Polymer Modification
The compound can be involved in the chemical modification of non-functional polymers. By introducing Methyl 2-(3,4-dichlorophenyl)acrylate into a polymer structure, it can be functionalized to obtain vinyl polymers with planned pendant reactive groups. This process is crucial for developing polymers with specific properties for industrial and research applications .
Advanced Material Properties
Acrylates, including Methyl 2-(3,4-dichlorophenyl)acrylate , contribute to the properties of materials such as super-absorbency, transparency, flexibility, toughness, and hardness. These characteristics make them suitable for use in various advanced materials applications, including coatings, adhesives, and biomedical devices .
Coatings and Paints
In the automotive and architectural fields, acrylates are used to improve the toughness and low-temperature performance of coatings and paintsMethyl 2-(3,4-dichlorophenyl)acrylate can be a component in these formulations, providing durability and resistance to environmental factors .
Biomedical Applications
Due to their biocompatibility and diverse physical properties, acrylates are used in biomedical applicationsMethyl 2-(3,4-dichlorophenyl)acrylate can be part of the composition of contact lenses, bone cements, and other medical devices that require specific mechanical and chemical properties .
Nonlinear Optical (NLO) Applications
The compound has potential applications in the field of nonlinear optics (NLO). Materials synthesized using Methyl 2-(3,4-dichlorophenyl)acrylate can retain quality up to certain temperatures and can be designed for NLO applications, which are important in telecommunications and laser technology .
Safety and Hazards
While specific safety and hazard information for “Methyl 2-(3,4-dichlorophenyl)acrylate” was not found, it’s important to handle all chemicals with care. General safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used .
将来の方向性
作用機序
Target of Action
Methyl 2-(3,4-dichlorophenyl)acrylate is a complex compound with potential applications in various biochemical and chemical reactions . .
Mode of Action
It’s known that acrylates, in general, can participate in various chemical reactions, including free radical polymerization . In these reactions, the acrylate group can form a sigma bond with another molecule, leading to the formation of a new compound .
Biochemical Pathways
This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound has a molecular weight of 23108 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Given its potential participation in various chemical reactions, it’s plausible that the compound could have significant effects at the molecular level, potentially influencing the formation of new compounds through reactions such as free radical polymerization .
特性
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6(10(13)14-2)7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHZSFPASRZZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4-dichlorophenyl)acrylate | |
CAS RN |
1254365-78-0 |
Source


|
| Record name | methyl 2-(3,4-dichlorophenyl)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

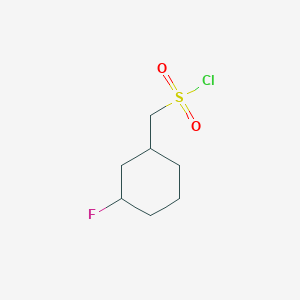

![(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B3012487.png)
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B3012489.png)
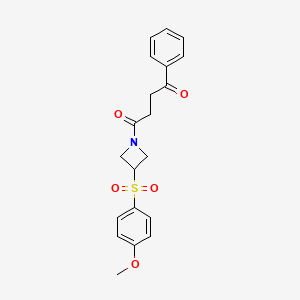

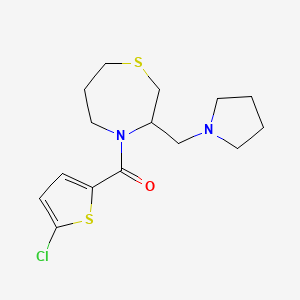
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3012496.png)
![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3012499.png)
![N-(2-methoxyphenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3012500.png)
![Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B3012501.png)

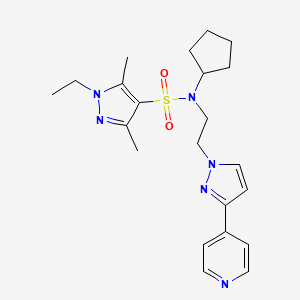
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B3012505.png)